molecular formula C9H13Cl3N2 B2790048 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride CAS No. 2253632-74-3

2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride

Cat. No.: B2790048
CAS No.: 2253632-74-3
M. Wt: 255.57
InChI Key: JIWXEVNCPACGRJ-UHFFFAOYSA-N
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Description

2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride is a versatile chemical compound with the molecular formula C9H11ClN2.2HCl. It is characterized by the presence of a pyridine ring substituted with a pyrrolidin-3-yl group and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride typically involves the following steps:

  • Formation of Pyridine Derivative: The starting material is a pyridine derivative, which undergoes halogenation to introduce the chlorine atom at the 2-position.

  • Introduction of Pyrrolidin-3-yl Group: The pyrrolidin-3-yl group is introduced through a nucleophilic substitution reaction.

  • Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: The compound is used in material synthesis and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 2-Chloropyridine: Lacks the pyrrolidin-3-yl group.

  • 5-Pyrrolidin-3-ylpyridine: Lacks the chlorine atom at the 2-position.

  • 2-Chloro-5-(pyrrolidin-2-yl)pyridine: Different pyrrolidine ring position.

Properties

IUPAC Name

2-chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.2ClH/c10-9-2-1-7(6-12-9)8-3-4-11-5-8;;/h1-2,6,8,11H,3-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXEVNCPACGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253632-74-3
Record name 2-chloro-5-(pyrrolidin-3-yl)pyridine dihydrochloride
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